molecular formula C15H14FN B6320076 2-Benzyl-5-fluoroisoindoline CAS No. 685565-14-4

2-Benzyl-5-fluoroisoindoline

Cat. No.: B6320076
CAS No.: 685565-14-4
M. Wt: 227.28 g/mol
InChI Key: XLDDQNUCGPXOQG-UHFFFAOYSA-N
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Description

2-Benzyl-5-fluoroisoindoline is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications.

Preparation Methods

The synthesis of 2-Benzyl-5-fluoroisoindoline typically involves the use of palladium-catalyzed reactions. One common method includes the hydrogenation of N-benzyl-5-fluoroisoindoline using palladium hydroxide on carbon as a catalyst in the presence of ethanol and hydrochloric acid . The reaction is carried out under hydrogen at 50 psi for 18 hours at 45°C, followed by cooling and filtration to remove the catalyst .

Industrial production methods for this compound may involve similar catalytic hydrogenation processes, but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Benzyl-5-fluoroisoindoline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced isoindoline derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol, dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted isoindoline derivatives with potential biological activities .

Scientific Research Applications

    Chemistry: It serves as a versatile building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research has shown that derivatives of isoindoline, including 2-Benzyl-5-fluoroisoindoline, have potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials, agrochemicals, and as intermediates in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-fluoroisoindoline involves its interaction with specific molecular targets and pathways. The compound is known to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways may vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

2-Benzyl-5-fluoroisoindoline can be compared with other similar compounds, such as:

    Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.

    Isoindoline Derivatives: Compounds like N-isoindoline-1,3-dione have similar chemical reactivity and applications in pharmaceuticals and materials science.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other isoindoline and indole derivatives.

Properties

IUPAC Name

2-benzyl-5-fluoro-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN/c16-15-7-6-13-10-17(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDDQNUCGPXOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of benzylamine (64.3 ml) and triethylamine (164 ml) in toluene (1 L) was added to 1,2-bis(bromomethyl)-4-fluorobenzene (164.1 g) (J. Org. Chem., 1988, 53, 1775-9). This mixture was heated to reflux for 4 h under argon. The reaction mixture was then filtered and the solid was washed with toluene (3×150 ml). The filtrate was evaporated in vacuo and the residue dissolved in dichloromethane (1 L). This solution was washed successively with a saturated solution of potassium carbonate (1 L) and water (0.5 L). The organic extract was dried (MgSO4), concentrated to a volume of 0.5 L and cooled in ice. The unwanted precipitate was filtered off and the filtrate evaporated to a residue which was purified by chromatography over silica gel eluting with a gradient of dichloromethane/ethyl acetate to give the title compound (D7) as an oil (49.3 g). MS electrospray (+ion) 228 (MH+). 1H NMR δ (CDCl3): 7.24-7.42 (5H, m), 7.07-7.12 (1H, m), 6.82-6.89 (2H, m), 3.89 (6H, br, s).
Quantity
64.3 mL
Type
reactant
Reaction Step One
Quantity
164 mL
Type
reactant
Reaction Step One
Quantity
164.1 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

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